N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine
Description
N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine, or NOP for short, is an amino acid derivative that has many potential applications in the field of biomedical and scientific research. NOP has recently been studied for its ability to interact with proteins, peptides, and other biomolecules, and its potential to act as a fluorescent probe in various biochemical and physiological studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NOP.
Scientific Research Applications
Site-Specific Photocleavage of Proteins
Py-Phe is used in the investigation of site-specific photocleavage of proteins. This process often requires an electron acceptor, such as cobalt (III) hexammine (CoHA), to facilitate the reaction .
Fluoroionophore Sensor for Metal Ions
A derivative of Py-Phe, N-[4-(1-pyrene)butyroyl]-L-tryptophan (PLT), acts as a fluoroionophore sensor that can distinguish lead ions from other metal ions by forming a pyrene dimer. It exhibits high sensitivity in aqueous solutions .
Photocleavage of Hen Egg Lysozyme and Bovine Serum Albumin
Py-Phe binds to proteins like lysozyme and bovine serum albumin (BSA) with high specificity and binding constants. It enables photocleavage of these proteins when combined with an electron acceptor .
properties
IUPAC Name |
(2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO3/c31-26(30-25(29(32)33)18-19-6-2-1-3-7-19)11-5-8-20-12-13-23-15-14-21-9-4-10-22-16-17-24(20)28(23)27(21)22/h1-4,6-7,9-10,12-17,25H,5,8,11,18H2,(H,30,31)(H,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTMGBIKSPWCNS-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601961 | |
Record name | N-[4-(Pyren-1-yl)butanoyl]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine | |
CAS RN |
199612-75-4 | |
Record name | N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199612754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(Pyren-1-yl)butanoyl]-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-OXO-4-(1-PYRENYL)BUTYL)-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U77MPQ0M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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